1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea typically involves the reaction of 3,4-dichloroaniline with an appropriate isocyanate or carbamate under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined under optimized conditions. The process would include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction could involve the conversion of the hydroxy group to a carbonyl group.
Reduction: The compound might be reduced to form different derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could result in various substituted phenyl ureas.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular pathways and leading to a desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)carbamate
- 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)thiourea
Uniqueness
Compared to similar compounds, 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea might exhibit unique properties such as higher stability, specific biological activity, or different reactivity patterns due to the presence of the urea functional group.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-14(2,3)12(19)6-7-17-13(20)18-9-4-5-10(15)11(16)8-9/h4-5,8,12,19H,6-7H2,1-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOIBHIICDNADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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